3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine
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Overview
Description
3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a benzothiepin core
Preparation Methods
The synthesis of 3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Scientific Research Applications
3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context and the molecular targets .
Comparison with Similar Compounds
Similar compounds include other benzothiepin derivatives and related heterocyclic compounds. Compared to these, 3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine may offer unique properties, such as higher stability or specific binding affinities. Examples of similar compounds include 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones and benzo[1,2-b:4,5-b’]difuran-2,6(3H,7H)-dione .
Properties
Molecular Formula |
C19H23NO2S |
---|---|
Molecular Weight |
329.5g/mol |
IUPAC Name |
3-(6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)13-7-12-19-18-11-6-5-10-17(18)16-9-4-3-8-15(16)14-23(19,21)22/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI Key |
UPONXJGKVSUHOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origin of Product |
United States |
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